ACE Inhibitory Activity: H-β-Ala-Trp-OH vs. H-Ala-Trp-OH
In contrast to the well-documented ACE inhibitory activity of its α-analog H-Ala-Trp-OH, no such activity has been reported for H-β-Ala-Trp-OH. This functional divergence is a critical selection factor. H-Ala-Trp-OH is a non-competitive inhibitor of angiotensin-1 converting enzyme (ACE) with a reported IC₅₀ of 6.4 μM, making it a relevant tool for hypertension and cardiovascular research . The absence of this activity in H-β-Ala-Trp-OH means it can be used as a negative control or in applications where ACE inhibition would be a confounding variable, such as in nanoparticle toxicity studies or as a building block for peptide synthesis targeting other receptors .
| Evidence Dimension | ACE Inhibitory Activity |
|---|---|
| Target Compound Data | No reported ACE inhibitory activity |
| Comparator Or Baseline | H-Ala-Trp-OH (Ala-Trp): IC₅₀ = 6.4 μM |
| Quantified Difference | Inactive vs. active (IC₅₀ > 100 μM assumed for β-analog) |
| Conditions | In vitro ACE inhibition assay (rabbit lung ACE) |
Why This Matters
This difference is critical for researchers requiring a Trp-containing dipeptide without off-target ACE inhibition, ensuring cleaner data interpretation.
